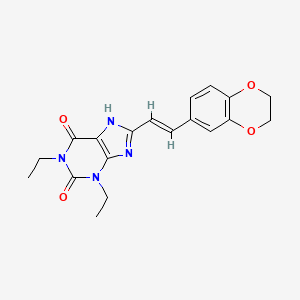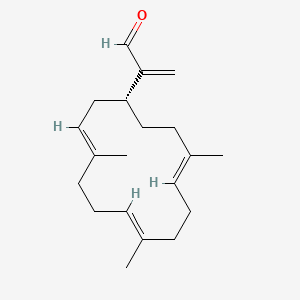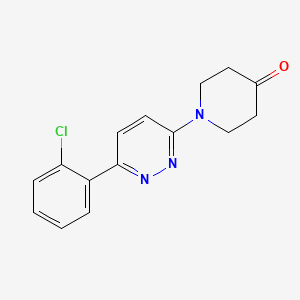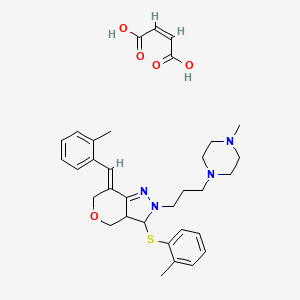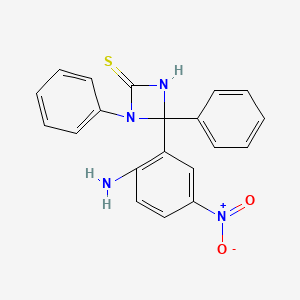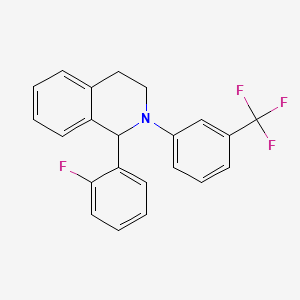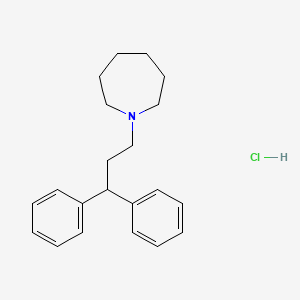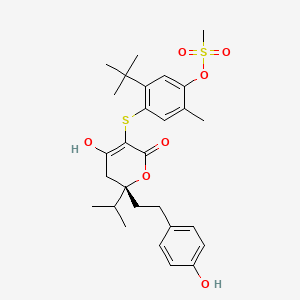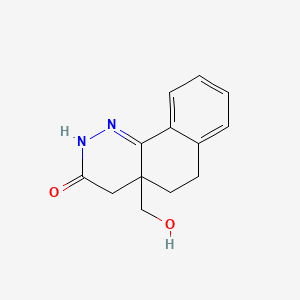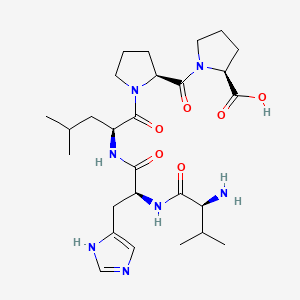
L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolina, 1-(1-(N-(N-L-valil-L-histidil)-L-leucil)-L-prolil)- es un compuesto peptídico complejo. Los péptidos son cadenas cortas de aminoácidos unidos por enlaces peptídicos y desempeñan funciones cruciales en los procesos biológicos. Este compuesto particular está formado por múltiples aminoácidos, incluyendo L-Prolina, L-Valina, L-Histidina y L-Leucina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de péptidos complejos de este tipo generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso implica:
Activación de aminoácidos: Uso de reactivos como carbodiimidas (por ejemplo, DCC) para activar el grupo carboxilo.
Acoplamiento: El aminoácido activado reacciona con el grupo amino de la cadena peptídica en crecimiento.
Desprotección: Eliminación de los grupos protectores de los aminoácidos para permitir reacciones adicionales.
Métodos de producción industrial
La producción industrial de péptidos a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples reacciones simultáneamente, lo que aumenta la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los péptidos pueden sufrir oxidación, particularmente en los residuos de metionina y cisteína.
Reducción: Los enlaces disulfuro en los péptidos pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos en los péptidos pueden sustituirse por otros aminoácidos mediante mutagénesis dirigida al sitio.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido performico.
Agentes reductores: Ditiotreitol (DTT), β-mercaptoetanol.
Reactivos de sustitución: Kits de mutagénesis dirigida al sitio.
Productos principales
Los productos principales de estas reacciones dependen de los aminoácidos específicos involucrados. Por ejemplo, la oxidación de la metionina produce sulfóxido de metionina.
Aplicaciones Científicas De Investigación
Química
Péptidos como L-Prolina, 1-(1-(N-(N-L-valil-L-histidil)-L-leucil)-L-prolil)- se utilizan en el estudio de la estructura y función de las proteínas.
Biología
Sirven como modelos para comprender el plegamiento e interacciones de proteínas.
Medicina
Se están explorando los péptidos para usos terapéuticos, como en sistemas de administración de fármacos y como posibles tratamientos para enfermedades.
Industria
Los péptidos se utilizan en el desarrollo de cosméticos y como aditivos en productos alimenticios.
Mecanismo De Acción
El mecanismo de acción de los péptidos implica su interacción con objetivos moleculares específicos, como receptores o enzimas. Estas interacciones pueden modular las vías biológicas, lo que lleva a varios efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
- L-Prolina, 1-(1-(N-(N-L-valil-L-histidil)-L-leucil)-L-prolil)-amida
- L-Prolina, 1-(1-(N-(N-L-valil-L-histidil)-L-leucil)-L-prolil)-éster metílico
Singularidad
La singularidad de L-Prolina, 1-(1-(N-(N-L-valil-L-histidil)-L-leucil)-L-prolil)- radica en su secuencia específica de aminoácidos, que determina su estructura y función.
Propiedades
Número CAS |
121305-24-6 |
|---|---|
Fórmula molecular |
C27H43N7O6 |
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H43N7O6/c1-15(2)11-19(25(37)33-9-5-7-20(33)26(38)34-10-6-8-21(34)27(39)40)32-23(35)18(12-17-13-29-14-30-17)31-24(36)22(28)16(3)4/h13-16,18-22H,5-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,35)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
IUHQCDZLRCFCJM-YFNVTMOMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


